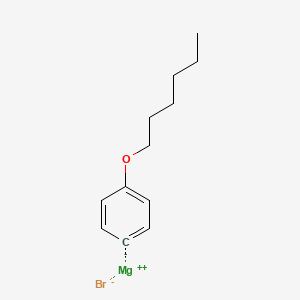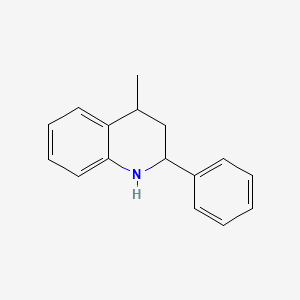
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a methyl group at the 4-position and a phenyl group at the 2-position. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . Another method involves the reduction of quinoline derivatives using hydrogenation or other reducing agents .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce quinoline derivatives to the desired tetrahydroquinoline compound .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting neurodegenerative diseases and infections.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. In medicinal chemistry, it is known to interact with enzymes and receptors involved in neurodegenerative diseases, leading to the modulation of neurotransmitter levels and reduction of oxidative stress . The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- 2-Methyl-1,2,3,4-tetrahydroquinoline
- 4-Methyl-1,2,3,4-tetrahydroquinoline
Uniqueness
4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both a methyl and a phenyl group enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
CAS No. |
172041-18-8 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C16H17N/c1-12-11-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15/h2-10,12,16-17H,11H2,1H3 |
InChI Key |
YLJDCLMQBMQJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)
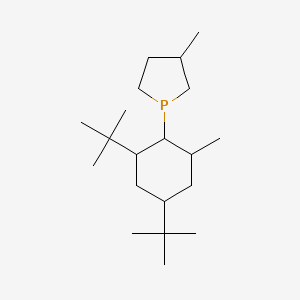
![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)
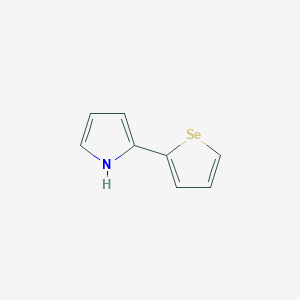



![1-Hexyl-4-[4-(4-octylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12549701.png)
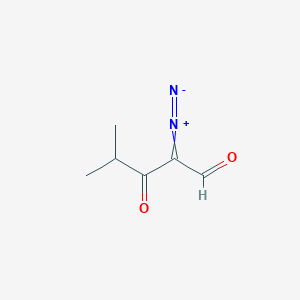

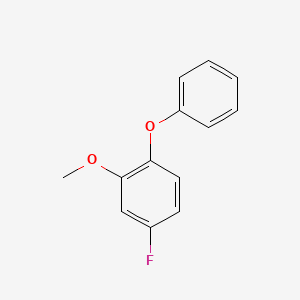
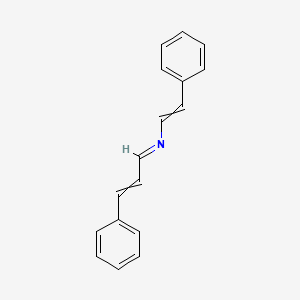
![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)
